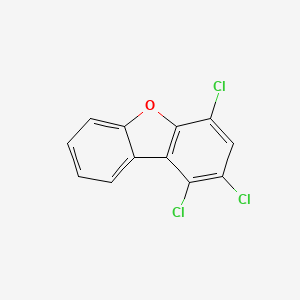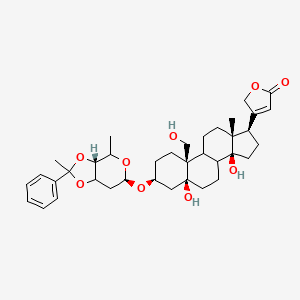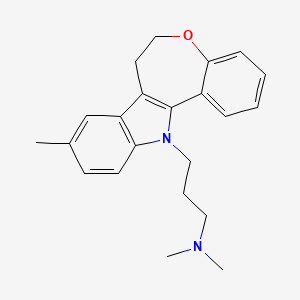
Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in pharmaceuticals, organic electronics, and materials science. This particular compound is characterized by its unique structure, which includes a tetrahydrocarbazole core, a dimethylaminopropyl side chain, and a fluorine atom, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate typically involves multiple steps:
Formation of the Tetrahydrocarbazole Core: The initial step involves the cyclization of phenylhydrazine with cyclohexanone to form the tetrahydrocarbazole core. This reaction is usually carried out in the presence of an acid catalyst such as trifluoroacetic acid.
Introduction of the Dimethylaminopropyl Side Chain: The next step involves the alkylation of the tetrahydrocarbazole core with 3-dimethylaminopropyl chloride. This reaction is typically performed under basic conditions using a base such as potassium carbonate.
Oxalate Formation: Finally, the compound is converted to its oxalate salt by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
Oxidation: Formation of carbazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
科学的研究の応用
Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways: It affects signaling pathways involved in cell proliferation, apoptosis, and neurotransmission.
類似化合物との比較
Similar Compounds
1,2,3,9-Tetrahydro-4(H)-carbazol-4-one: A carbazole derivative with a similar tetrahydrocarbazole core but lacking the dimethylaminopropyl side chain and fluorine atom.
1,2,3,4-Tetrahydro-9-methylcarbazol-4-one: Another derivative with a methyl group instead of the dimethylaminopropyl side chain.
Uniqueness
Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate is unique due to its combination of a dimethylaminopropyl side chain and a fluorine atom, which imparts distinct chemical and biological properties compared to other carbazole derivatives.
特性
CAS番号 |
41734-59-2 |
|---|---|
分子式 |
C19H25FN2O4 |
分子量 |
364.4 g/mol |
IUPAC名 |
3-(6-fluoro-1,2,3,4-tetrahydrocarbazol-9-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C17H23FN2.C2H2O4/c1-19(2)10-5-11-20-16-7-4-3-6-14(16)15-12-13(18)8-9-17(15)20;3-1(4)2(5)6/h8-9,12H,3-7,10-11H2,1-2H3;(H,3,4)(H,5,6) |
InChIキー |
ZDYRUYDHWCOSEM-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCCN1C2=C(CCCC2)C3=C1C=CC(=C3)F.C(=O)(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-5-Isoxazolepropanoic acid methyl ester](/img/structure/B13748424.png)

![1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone](/img/structure/B13748446.png)










